molecular formula C19H14Cl2N4S B12142942 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12142942
M. Wt: 401.3 g/mol
InChI Key: WYXVWUAOKHYMRL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a naphthylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced through a thiolation reaction using naphthylmethyl chloride and a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    5-(Naphthylmethylthio)-1,2,4-triazole: Another triazole derivative with a naphthylmethylthio group but lacking the dichlorophenyl group.

    1-(2,4-Dichlorophenyl)-3-(1-naphthyl)urea: A compound with similar structural features but different functional groups.

Uniqueness

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the dichlorophenyl and naphthylmethylthio groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H14Cl2N4S

Molecular Weight

401.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H14Cl2N4S/c20-14-8-9-16(17(21)10-14)18-23-24-19(25(18)22)26-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2

InChI Key

WYXVWUAOKHYMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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